![molecular formula C18H21N3O3 B2444268 aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane CAS No. 1024896-60-3](/img/structure/B2444268.png)
aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane
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Overview
Description
The compound aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane is a synthetic organic molecule that features a complex structure involving multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step organic synthesis. The process usually starts with the formation of the indazole core, followed by the introduction of the benzo[d]1,3-dioxolan moiety. Subsequent steps include methylation reactions and the incorporation of the aza(3-benzo[d]1,3-dioxolan-5-yl) group. Each step requires specific reaction conditions, such as controlled temperatures and pH levels, and the use of various catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic procedures. This would require optimization of the reaction conditions to maximize efficiency and minimize costs. Methods such as continuous flow chemistry could be employed to enhance the production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially altering its pharmacological properties.
Reduction: Reduction reactions may be used to modify certain functional groups, impacting its overall reactivity.
Substitution: Various substitution reactions can introduce new functional groups, potentially enhancing its chemical versatility.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Alkyl halides, acyl chlorides
Major Products Formed
Depending on the type of reaction and reagents used, products can vary widely, from simple modifications of the original structure to completely new compounds with different chemical and biological properties.
Scientific Research Applications
Chemistry
Catalysis: This compound can serve as a catalyst or a catalyst precursor in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Exploration of its potential as a drug candidate for various diseases due to its complex structure and reactivity.
Biochemical Research: Use as a probe to study biochemical pathways and interactions.
Industry
Chemical Industry: Applications in the synthesis of other complex molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The compound's mechanism of action is dependent on its interaction with specific molecular targets, such as enzymes or receptors. The unique structure allows it to bind to various biological targets, initiating a cascade of biochemical events that result in its observed effects. Detailed studies involving molecular docking and bioassays are necessary to elucidate the precise pathways and interactions involved.
Comparison with Similar Compounds
Azaindazole derivatives
Benzodioxole-based molecules
Methoxymethane-linked compounds
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Biological Activity
Aza(3-benzo[d]1,3-dioxolan-5-yl-1,6,6-trimethyl(5,6,7-trihydro1H-indazol-4-ylidene))methoxymethane is a complex organic compound with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C18H21N3O3
- Molecular Weight : 327.38 g/mol
- CAS Number : 1024896-60-3
Anticancer Activity
Research has indicated that compounds containing benzo[d][1,3]dioxole moieties often exhibit significant anticancer properties. A study synthesized various derivatives and tested their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The findings showed that certain compounds had IC50 values lower than those of standard drugs like doxorubicin, suggesting strong antitumor activity:
Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
---|---|---|---|
Doxorubicin | 7.46 | 8.29 | 4.56 |
Aza derivative | 2.38 | 1.54 | 4.52 |
These results indicate that the aza compound may possess similar or enhanced anticancer effects compared to established chemotherapeutics .
The mechanism through which aza(3-benzo[d]1,3-dioxolan-5-yl...) exerts its anticancer effects involves:
- EGFR Inhibition : This compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment using annexin V-FITC showed that these compounds could trigger apoptosis in cancer cells.
- Cell Cycle Arrest : Studies indicated that these compounds could cause cell cycle arrest at specific phases, further contributing to their antitumor efficacy .
Case Studies
Several case studies have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to aza(3-benzo[d]1,3-dioxolan-5-yl...). For example:
- Synthesis and Evaluation : New thiourea derivatives incorporating benzo[d][1,3]dioxole moieties were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The results indicated significant antitumor activity with a favorable safety profile.
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to various biological targets, aiding in the design of more potent derivatives .
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-methoxy-1,6,6-trimethyl-5,7-dihydroindazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2)8-12(20-22-4)16-13(9-18)21(3)19-17(16)11-5-6-14-15(7-11)24-10-23-14/h5-7H,8-10H2,1-4H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPBXVLIGHZWDJ-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=NOC)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(/C(=N\OC)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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